Cas no 1888776-97-3 (Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester)
Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C13H23NO3/c1-10(15)9-13(7-5-6-8-13)14-11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,16)
- InChI Key: HGAQWCUMBPGUIV-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1(CC(=O)C)CCCC1
Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-797413-0.05g |
tert-butyl N-[1-(2-oxopropyl)cyclopentyl]carbamate |
1888776-97-3 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
| Enamine | EN300-797413-0.1g |
tert-butyl N-[1-(2-oxopropyl)cyclopentyl]carbamate |
1888776-97-3 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
| Enamine | EN300-797413-0.25g |
tert-butyl N-[1-(2-oxopropyl)cyclopentyl]carbamate |
1888776-97-3 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
| Enamine | EN300-797413-0.5g |
tert-butyl N-[1-(2-oxopropyl)cyclopentyl]carbamate |
1888776-97-3 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
| Enamine | EN300-797413-1.0g |
tert-butyl N-[1-(2-oxopropyl)cyclopentyl]carbamate |
1888776-97-3 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
| Enamine | EN300-797413-2.5g |
tert-butyl N-[1-(2-oxopropyl)cyclopentyl]carbamate |
1888776-97-3 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
| Enamine | EN300-797413-5.0g |
tert-butyl N-[1-(2-oxopropyl)cyclopentyl]carbamate |
1888776-97-3 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
| Enamine | EN300-797413-10.0g |
tert-butyl N-[1-(2-oxopropyl)cyclopentyl]carbamate |
1888776-97-3 | 95% | 10.0g |
$3929.0 | 2024-05-22 |
Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester
Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS No. 1888776-97-3): An Overview
Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS No. 1888776-97-3) is a specialized compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various scientific and industrial domains. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of this compound.
The chemical structure of Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester is particularly noteworthy. The compound consists of a carbamic acid moiety attached to a cyclopentyl ring, which is further substituted with a 2-oxopropyl group. The ester functionality is provided by the 1,1-dimethylethyl group. This intricate structure imparts the compound with distinct chemical and physical properties that make it valuable for various applications.
In terms of synthesis, Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of a suitable amine with an isocyanate followed by esterification. The specific steps and conditions required for this synthesis have been detailed in several research publications and patents. Recent advancements in synthetic methodologies have led to more efficient and scalable processes, making the compound more accessible for both academic and industrial use.
The physical properties of Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester include its solubility in organic solvents such as dichloromethane and acetone. It is relatively stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. The compound's melting point and boiling point are important parameters that influence its handling and storage requirements.
In the realm of pharmaceutical research, Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester has shown promise as a potential lead compound for drug development. Its unique structure allows it to interact with specific biological targets, making it a valuable candidate for therapeutic applications. Recent studies have explored its potential as an inhibitor of certain enzymes involved in disease pathways. For instance, preliminary data suggest that the compound may have activity against kinases implicated in cancer progression.
Biological activity studies have also highlighted the compound's potential as an anti-inflammatory agent. In vitro assays have demonstrated that Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings are particularly relevant given the increasing focus on developing new treatments for inflammatory diseases such as arthritis and asthma.
Furthermore, toxicological assessments have been conducted to evaluate the safety profile of Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester. Initial results indicate that the compound exhibits low toxicity at therapeutic concentrations. However, ongoing studies are necessary to fully understand its long-term effects and potential side effects in humans.
In addition to its pharmaceutical applications, Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester has found use in other scientific fields such as materials science and analytical chemistry. Its unique chemical properties make it suitable for use as a reagent or intermediate in various synthetic processes. For example, it can be employed in the preparation of polymers with specific functional groups or as a derivatizing agent for enhancing the detectability of certain analytes in chromatographic techniques.
The commercial availability of Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester has increased in recent years due to growing demand from both academic and industrial researchers. Several specialized chemical suppliers now offer this compound at varying scales and purities to meet diverse research needs. Quality control measures are essential to ensure that the product meets the required specifications for intended applications.
In conclusion, Carbamic acid, N-[1-(2-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS No. 1888776-97-3) is a versatile compound with significant potential in multiple scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions for various challenges.
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